molecular formula C21H19NO6 B14272844 9-(3,4-Dimethoxyphenyl)-6,7-dimethoxyfuro[3,4-b]quinolin-1(3H)-one CAS No. 161493-22-7

9-(3,4-Dimethoxyphenyl)-6,7-dimethoxyfuro[3,4-b]quinolin-1(3H)-one

Cat. No.: B14272844
CAS No.: 161493-22-7
M. Wt: 381.4 g/mol
InChI Key: KTVJYIOBEVGDNH-UHFFFAOYSA-N
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Description

9-(3,4-Dimethoxyphenyl)-6,7-dimethoxyfuro[3,4-b]quinolin-1(3H)-one is a complex organic compound that belongs to the class of furoquinolines This compound is characterized by the presence of multiple methoxy groups and a fused furoquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,4-Dimethoxyphenyl)-6,7-dimethoxyfuro[3,4-b]quinolin-1(3H)-one typically involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols . This reaction is carried out in boiling ethanol or o-xylene, leading to the formation of the desired furoquinoline compound . The reaction conditions are crucial for achieving high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the product.

Chemical Reactions Analysis

Types of Reactions

9-(3,4-Dimethoxyphenyl)-6,7-dimethoxyfuro[3,4-b]quinolin-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced furoquinoline derivatives.

    Substitution: Formation of substituted furoquinoline derivatives with various functional groups.

Scientific Research Applications

9-(3,4-Dimethoxyphenyl)-6,7-dimethoxyfuro[3,4-b]quinolin-1(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(3,4-Dimethoxyphenyl)-6,7-dimethoxyfuro[3,4-b]quinolin-1(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Molecular docking studies have shown that it can bind to the active sites of certain proteins, influencing their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(3,4-Dimethoxyphenyl)-6,7-dimethoxyfuro[3,4-b]quinolin-1(3H)-one is unique due to its fused furoquinoline ring system and multiple methoxy groups, which contribute to its distinct chemical properties and potential biological activities. Its ability to undergo various chemical reactions and its applications in medicinal chemistry further highlight its significance in scientific research.

Properties

CAS No.

161493-22-7

Molecular Formula

C21H19NO6

Molecular Weight

381.4 g/mol

IUPAC Name

9-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3H-furo[3,4-b]quinolin-1-one

InChI

InChI=1S/C21H19NO6/c1-24-15-6-5-11(7-16(15)25-2)19-12-8-17(26-3)18(27-4)9-13(12)22-14-10-28-21(23)20(14)19/h5-9H,10H2,1-4H3

InChI Key

KTVJYIOBEVGDNH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C3C(=NC4=CC(=C(C=C42)OC)OC)COC3=O)OC

Origin of Product

United States

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